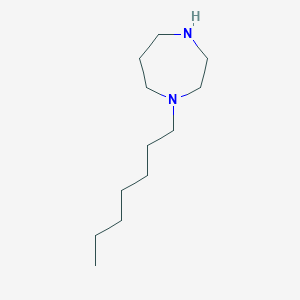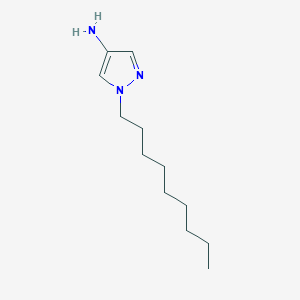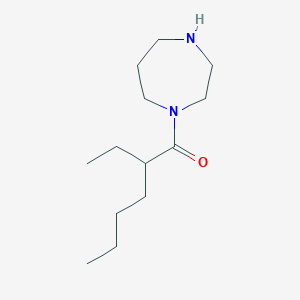
1-Heptyl-1,4-diazepane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Heptyl-1,4-diazepane is a heterocyclic organic compound with the molecular formula C12H26N2. It belongs to the class of diazepanes, which are seven-membered ring compounds containing two nitrogen atoms.
作用機序
Target of Action
1-Heptyl-1,4-diazepane is a derivative of the 1,4-diazepine family . The primary targets of 1,4-diazepines are the gamma-aminobutyric acid (GABA) receptors in the central nervous system (CNS) . GABA is the chief inhibitory neurotransmitter in the CNS and plays a crucial role in reducing neuronal excitability .
Mode of Action
This compound, like other 1,4-diazepines, interacts with GABA receptors, enhancing the activity of GABA . This enhancement results in increased inhibitory effects on neuronal excitability, leading to sedative, muscle relaxant, anxiolytic, and anticonvulsant properties .
Biochemical Pathways
It is known that 1,4-diazepines influence the gabaergic system . By enhancing GABA activity, these compounds can affect various downstream effects, including decreased anxiety, alleviation of seizures, and induction of sleep .
Pharmacokinetics
1,4-diazepines, in general, are known to have a biphasic half-life with an initial rapid distribution phase followed by a prolonged terminal elimination phase
Result of Action
The molecular and cellular effects of this compound’s action are likely to be similar to those of other 1,4-diazepines. These effects include reduced neuronal excitability, leading to calming effects on the nervous system . .
準備方法
Synthetic Routes and Reaction Conditions: 1-Heptyl-1,4-diazepane can be synthesized through a modular synthetic approach involving cyclic sulfamidate and hydroxy sulfonamide building blocks. By varying the combinations of these building blocks, it is possible to obtain different ring sizes, substitutions, and configurations of the resulting heterocyclic scaffolds .
Industrial Production Methods: These can be transformed into 1,4-diazepane cores through high atom economy and shorter synthetic routes .
化学反応の分析
Types of Reactions: 1-Heptyl-1,4-diazepane undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathway .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce amines or alcohols .
科学的研究の応用
1-Heptyl-1,4-diazepane has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme interactions and as a ligand in coordination chemistry.
Industry: It is used in the production of various organic compounds and as an intermediate in chemical synthesis
類似化合物との比較
1,4-Diazepane: A fundamental heterocyclic molecule with similar structural features.
1,4-Oxazepane: Another seven-membered ring compound with one oxygen and one nitrogen atom.
Piperazine: A six-membered ring compound with two nitrogen atoms, commonly used in medicinal chemistry.
Uniqueness: 1-Heptyl-1,4-diazepane is unique due to its heptyl side chain, which imparts distinct chemical and physical properties. This makes it a valuable compound for specific applications where other similar compounds may not be suitable .
特性
IUPAC Name |
1-heptyl-1,4-diazepane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26N2/c1-2-3-4-5-6-10-14-11-7-8-13-9-12-14/h13H,2-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGOXOBRAZUAPLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCN1CCCNCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3-(Benzo[d][1,3]dioxol-5-yl)-4,5-dihydroisoxazole-5-carboxylic acid](/img/structure/B6353159.png)







![1-{[(2,6-dimethylphenyl)imino]methyl}-2-naphthol](/img/structure/B6353229.png)
